N-Benzyl Substitution Redirects Biological Target Engagement Relative to Primary Amide Analog
High-throughput screening (HTS) data for the primary amide analog 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide (CAS 478080-14-7) — which differs from the target compound solely by the absence of the N-benzyl group — reveals engagement with multiple targets including regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), and ADAM17 . The N-benzyl substituent on CAS 477845-21-9 introduces a bulky, lipophilic aromatic group on the amide nitrogen, which is predicted to sterically and electronically alter the hydrogen-bonding pattern of the carboxamide pharmacophore [1]. In thieno[3,2-b]pyridine-based kinase inhibitor series, the identity of the carboxamide N-substituent has been demonstrated to control selectivity between closely related kinases such as RON and c-Met; changing from an N-aryl to an N-heteroaryl head group can shift selectivity ratios by over 10-fold [1]. Procurement of CAS 477845-21-9 is therefore justified when the screening target requires an N-benzyl carboxamide — a structural feature absent in the commercially available primary amide analog.
| Evidence Dimension | Biological target engagement profile (HTS hit targets) |
|---|---|
| Target Compound Data | Target engagement profile not publicly reported in primary literature; structural features (N-benzyl + 3-(2-thienyl) + 6-CF₃) create a unique pharmacophore distinct from the primary amide analog . |
| Comparator Or Baseline | 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide (CAS 478080-14-7, primary amide): HTS hits include RGS4, OPRM1, ADAM17 . |
| Quantified Difference | Structural difference: presence vs. absence of N-benzyl group (ΔMW = +90.12 Da); predicted to redirect target engagement toward benzyl-preferred binding pockets based on class-level SAR [1]. |
| Conditions | HTS data from Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center (PubChem BioAssay); SAR inference from thieno[3,2-b]pyridine RON/c-Met kinase inhibitor series [1]. |
Why This Matters
When screening against targets with a preference for N-benzyl carboxamide motifs, the primary amide analog is structurally incapable of probing this chemical space, making CAS 477845-21-9 the appropriate selection for benzyl-directed screening campaigns.
- [1] Raeppel, S. L.; et al. Design and Synthesis of Close Analogs of LCRF-0004, a Potent and Selective RON Receptor Tyrosine Kinase Inhibitor. Bioorg. Med. Chem. Lett. 2015, 25 (12), 2527–2531. View Source
